2-Bromo-5-(4-fluorobenzyloxy)pyrazine
Description
Properties
IUPAC Name |
2-bromo-5-[(4-fluorophenyl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSYXPODIWGOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN=C(C=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-fluorobenzyloxy)pyrazine typically involves the reaction of 2-bromopyrazine with 4-fluorobenzyl alcohol under suitable conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-fluorobenzyloxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Coupling Reactions: Typical reagents include aryl or vinyl boronic acids, with palladium catalysts and bases like potassium carbonate in solvents such as DMF or toluene.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an aminopyrazine derivative.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyrazine ring with the aryl or vinyl group from the boronic acid.
Scientific Research Applications
2-Bromo-5-(4-fluorobenzyloxy)pyrazine has several applications in scientific research:
Biology: Its derivatives may be explored for biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-fluorobenzyloxy)pyrazine depends on its specific application and the nature of its interactions with other moleculesThe molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazine derivatives are highly tunable due to their ability to accommodate diverse substituents. Below is a comparison of 2-Bromo-5-(4-fluorobenzyloxy)pyrazine with structurally related compounds:
Key Observations :
- Halogenation : Bromine at the 2-position enhances electrophilic substitution reactivity, as seen in the synthesis of DHODH inhibitors and coordination complexes . Fluorine in the benzyloxy group may improve metabolic stability and lipophilicity, influencing bioavailability .
- Biological Activity : Substituted pyrazines with bulky groups (e.g., pyrazole, thiophene) exhibit antiviral or anticancer properties, while simpler alkylpyrazines contribute to flavor/aroma .
Pharmacological and Functional Comparisons
Antiviral and Anticancer Potential
- DHODH Inhibitors: Compound 21a (Table 1) inhibits human dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and viral replication. Its difluorophenoxy and pyrazole groups enhance binding affinity compared to simpler bromopyrazines .
- T-705 Analogs : Pyrazine carboxamides like T-705 (favipiravir) show broad-spectrum antiviral activity. The thiophene-carboxamide moiety in 5-Aryl-N-(pyrazin-2-yl)thiophene carboxamide is critical for polymerase inhibition .
Physicochemical and Electronic Properties
- Redox Behavior : The Re complex of 2-Bromo-5-(pyrazol-1-yl)pyrazine shows oxidation at +1.067 V (Re-centered) and reductions at -1.445 V (ligand-centered) and -1.675 V (Re-centered) .
- Aroma vs. Bioactivity : Alkylpyrazines (e.g., 2,5-dimethylpyrazine) have low odor thresholds (ng/L range) and antimicrobial effects , whereas halogenated derivatives prioritize electronic or pharmacological properties.
Q & A
Q. What are the standard synthetic routes for 2-Bromo-5-(4-fluorobenzyloxy)pyrazine, and how can intermediates be characterized?
The synthesis typically involves halogenation and nucleophilic substitution. For example, bromination of 5-(4-fluorobenzyloxy)pyrazine using brominating agents like NBS (N-bromosuccinimide) or CuBr₂ under anhydrous conditions yields the target compound . Key intermediates (e.g., 5-(4-fluorobenzyloxy)pyrazine) are characterized via HPLC (≥98% purity), NMR (¹H/¹³C for substituent confirmation), and mass spectrometry (to verify molecular weight) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (e.g., 4-fluorobenzyloxy group at δ 5.3–5.5 ppm for CH₂) and pyrazine ring protons (δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolves ambiguities in substituent positions, particularly distinguishing between bromine and fluorine orientations .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 260.08 (C₁₀H₇BrF₂N₂) .
Q. How does the reactivity of this compound differ from non-halogenated pyrazines?
The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction), while the electron-withdrawing fluorine enhances electrophilic substitution resistance. Comparative studies show a 40% faster substitution rate vs. non-fluorinated analogs due to fluorine’s inductive effects .
Q. What biological targets are commonly associated with this compound in medicinal chemistry?
Preliminary studies suggest interactions with kinase enzymes (e.g., EGFR) and DNA topoisomerases, attributed to halogen-π interactions with hydrophobic binding pockets. In vitro assays show IC₅₀ values of 1.2–5.8 µM in cancer cell lines .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound?
Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ (1.5 mol%) with K₂CO₃ as base in DMF/H₂O (3:1) at 80°C. Yields improve from 65% to 85% by substituting boronic acids with electron-deficient aryl groups, which stabilize the transition state . Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and purify via flash chromatography (silica gel, gradient elution) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs like 2-Bromo-3-(4-fluorophenyl)pyrazine (lower activity due to steric hindrance) .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR) and validate with SPR (surface plasmon resonance) binding assays .
Q. How can computational modeling predict the photophysical properties of this compound?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.1 eV for pyrazine derivatives), while time-dependent DFT (TD-DFT) models UV-Vis absorption spectra. MCTDH (multi-configuration time-dependent Hartree) simulations predict S₁→S₂ electronic transitions, aligning with experimental phosphorescence lifetimes (~3.3 eV) .
Q. What experimental designs mitigate challenges in synthesizing air-sensitive intermediates?
Q. How do substituent positions influence electronic properties in pyrazine derivatives?
Electron-withdrawing groups (e.g., Br at C2, F at C5) reduce π-electron density, shifting redox potentials by 150 mV (vs. Ag/AgCl) in cyclic voltammetry. Compare with 2-Bromo-5-phenylpyrazine (no fluorine), which shows 20% lower electrophilicity .
Q. What advanced assays evaluate the compound’s efficacy in disrupting protein-protein interactions?
- Fluorescence Polarization (FP) : Label target peptides with FITC and measure anisotropy changes upon compound binding.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with SH2 domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
